(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride

PI3Kβ inhibition PTEN-deficient cancers Kinase inhibitor building block

(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride is a synthetic indoline derivative bearing a methyl substituent at the 2-position of the saturated indoline ring and an acetic acid side chain at the N-1 position, supplied as the hydrochloride salt. The compound (MF: C₁₁H₁₄ClNO₂, MW: 227.69 g/mol) exists as a racemic mixture and is commercially available at purities typically ≥95%, with an estimated LogP of 2.02 and a calculated pKa of 4.53 for the carboxylic acid moiety.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69
CAS No. 1332529-76-6
Cat. No. B3098207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride
CAS1332529-76-6
Molecular FormulaC11H14ClNO2
Molecular Weight227.69
Structural Identifiers
SMILESCC1CC2=CC=CC=C2N1CC(=O)O.Cl
InChIInChI=1S/C11H13NO2.ClH/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14;/h2-5,8H,6-7H2,1H3,(H,13,14);1H
InChIKeyHHQNQTXLGAOMIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride (CAS 1332529-76-6): Chemical Class and Physicochemical Baseline for Procurement Evaluation


(2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride is a synthetic indoline derivative bearing a methyl substituent at the 2-position of the saturated indoline ring and an acetic acid side chain at the N-1 position, supplied as the hydrochloride salt . The compound (MF: C₁₁H₁₄ClNO₂, MW: 227.69 g/mol) exists as a racemic mixture and is commercially available at purities typically ≥95%, with an estimated LogP of 2.02 and a calculated pKa of 4.53 for the carboxylic acid moiety . Its structure positions it as a key intermediate in medicinal chemistry programs targeting PI3Kβ and other therapeutic indications, where the 2-methyl substitution on the saturated indoline core differentiates it from both the non-methylated indoline analog and the fully aromatic 2-methylindole counterpart .

Why Generic Substitution Fails for (2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride: The 2-Methyl Indoline Differentiator


Substituting the 2-methyl-2,3-dihydroindoline scaffold with the non-methylated indoline analog (CAS 1094607-31-4) or the aromatic 2-methylindole analog (CAS 86704-55-4) is not functionally equivalent for medicinal chemistry applications. The 2-methyl group introduces a stereocenter, creating a racemic mixture that serves as a critical structural element for downstream chiral resolution and stereospecific SAR exploration . In the PI3Kβ inhibitor program leading to the clinical candidate SAR260301, the 'methyl scan' that introduced the 2-methyl substituent on the indoline ring (compound 28 vs. compound 7) resulted in substantially improved physicochemical and in vitro pharmacokinetic properties, ultimately enabling the compound to advance into Phase I/Ib clinical trials . Furthermore, the hydrochloride salt form enhances aqueous solubility relative to the free acid, a property that is not replicated by the non-salt aromatic indole analog, which lacks the saturated 2,3-bond and consequently has a different LogD profile (LogP 2.38 vs. LogP 2.02 for the target) .

Product-Specific Quantitative Evidence Guide: (2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride Comparator Data


PI3Kβ Inhibitor Building Block: 2-Methyl Indoline Enables Clinical Candidate SAR260301 with 52 nM IC₅₀

The 2-methyl-2,3-dihydroindoline scaffold is the foundational building block for SAR260301 (compound 28), a potent and selective PI3Kβ inhibitor that advanced to Phase I/Ib clinical trials . In a direct head-to-head SAR comparison within the same pyrimidone indoline amide series, the 2-methyl-substituted compound 28 exhibited significantly improved physicochemical and in vitro pharmacokinetic properties compared to the non-methylated parent compound 7 . SAR260301, synthesized using the target compound's scaffold, demonstrated a PI3Kβ IC₅₀ of 52 nM in TR-FRET assays with high isoform selectivity: PI3Kα IC₅₀ = 1,869 nM (36-fold selectivity), PI3Kγ IC₅₀ > 10,000 nM (>192-fold), and PI3Kδ IC₅₀ = 403 nM (7.8-fold) . Without the 2-methyl substitution on the dihydroindole ring, this level of isoform selectivity and the consequent clinical translatability would not have been achieved .

PI3Kβ inhibition PTEN-deficient cancers Kinase inhibitor building block Medicinal chemistry

LogD and Bioavailability Potential: Saturated 2-Methylindoline vs. Aromatic 2-Methylindole Scaffold Comparison

The saturated 2,3-dihydroindoline core of the target compound confers a distinct LogD profile compared to the fully aromatic 2-methylindole analog, which is critical for optimizing oral absorption and reducing non-specific protein binding . The target compound (free acid form) exhibits a LogP of 2.02 and a LogD at pH 7.4 of -0.77, indicating moderate lipophilicity with significant ionization at physiological pH . In contrast, the aromatic analog (2-Methylindol-1-yl)acetic acid (CAS 86704-55-4) has a higher LogP of 2.38, reflecting increased lipophilicity that may adversely affect aqueous solubility and metabolic stability . This LogD difference of approximately 1.15 units at pH 7.4 translates to a predicted ~14-fold difference in distribution coefficient, which can significantly impact in vivo pharmacokinetic behavior.

LogD optimization Drug-likeness Oral bioavailability Physicochemical profiling

Hydrochloride Salt Advantage: Aqueous Solubility Relative to Free Acid Form

The hydrochloride salt form (CAS 1332529-76-6) provides a measurable solubility advantage over the free acid form (CAS 938361-05-8), which is critical for reproducible biological assay preparation and potential in vivo formulation . While the non-methylated indoline acetic acid (free acid) has an estimated water solubility of 3,640 mg/L at 25°C based on its Log Kow of 1.86, the hydrochloride salt of the 2-methyl analog is expected to exhibit higher aqueous solubility due to the ionic nature of the salt, though quantitative head-to-head solubility data remain vendor-specific . The hydrochloride salt form is the standard commercial supply format, with typical purity of 95-98%, and is specifically recommended for research applications requiring aqueous dissolution .

Salt selection Aqueous solubility Formulation enablement Compound handling

Racemic Nature as a Synthetic Entry Point for Chiral Resolution in Stereospecific Drug Discovery

The racemic nature of the 2-methyl-2,3-dihydroindoline scaffold is explicitly documented in commercial specifications (stereochemistry: RACEMIC), providing a strategic advantage for medicinal chemistry programs requiring stereochemically defined building blocks . Unlike the non-methylated indoline analog (CAS 1094607-31-4), which is achiral at the 2-position, the target compound contains a stereogenic center that can be resolved into enantiomerically pure forms for downstream stereospecific synthesis . In the PI3Kβ program, the (S)-enantiomer of compound 28 (SAR260301) was specifically identified as the active stereoisomer, demonstrating that the racemic building block enables access to both enantiomeric series for SAR exploration .

Chiral resolution Stereospecific synthesis Enantiomeric building blocks Asymmetric drug design

Best Research and Industrial Application Scenarios for (2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride (CAS 1332529-76-6)


PI3Kβ-Focused Kinase Inhibitor Drug Discovery Programs

Medicinal chemistry teams developing ATP-competitive PI3Kβ inhibitors for PTEN-deficient cancers should prioritize this compound as the foundational indoline building block . As demonstrated by the clinical candidate SAR260301, the 2-methyl-2,3-dihydroindoline scaffold enables PI3Kβ IC₅₀ values of 52 nM with >36-fold selectivity over PI3Kα and >192-fold over PI3Kγ . The racemic nature of the building block further supports chiral resolution strategies to access enantiopure lead compounds with optimized target engagement profiles .

ADME Property Optimization via Saturated Heterocycle Strategy

Discovery teams seeking to reduce lipophilicity-driven liabilities (CYP inhibition, hERG binding, phospholipidosis) while maintaining target potency should select the saturated 2-methylindoline scaffold over the aromatic 2-methylindole analog . The ~0.36 LogP unit reduction and ~1.15 LogD unit difference at pH 7.4 provides a measurable advantage in drug-likeness parameters, consistent with the improved in vitro PK properties observed when the 2-methyl substitution was introduced in the pyrimidone indoline amide series .

Stereospecific Synthesis and Chiral Pool Expansion

Synthetic chemistry groups requiring chiral indoline building blocks for asymmetric synthesis should select the racemic 2-methyl compound over the achiral non-methylated indoline analog (CAS 1094607-31-4) . The presence of the C-2 stereocenter enables classical resolution, chiral HPLC separation, or asymmetric synthesis approaches to generate enantiomerically pure intermediates. This capability was critical in the SAR260301 program, where the (S)-enantiomer was specifically identified as the pharmacologically active species .

Aqueous Assay-Ready Compound Preparation

For high-throughput screening and in vitro pharmacology laboratories, the hydrochloride salt form ensures reliable aqueous dissolution and minimizes DMSO-related artifacts . The ionic nature of the salt provides superior handling characteristics compared to the free acid form, which is particularly important for automated liquid handling systems and cell-based assays where compound precipitation can confound IC₅₀ determinations . Commercial availability at ≥95% purity with documented QC from multiple vendors (Hit2Lead, CymitQuimica, MolCore) supports reproducible procurement for screening campaigns .

Quote Request

Request a Quote for (2-Methyl-2,3-dihydro-1H-indol-1-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.